molecular formula C7H7BrN4 B7966988 3-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine

3-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine

Cat. No.: B7966988
M. Wt: 227.06 g/mol
InChI Key: XYQFIDWZIHADDH-UHFFFAOYSA-N
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Description

3-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine is a heterocyclic compound belonging to the pyrazolopyridine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Chemical Reactions Analysis

3-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Comparison with Similar Compounds

3-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine is unique among pyrazolopyridine derivatives due to its specific substitution pattern. Similar compounds include:

    1H-pyrazolo[3,4-b]pyridine: Lacks the bromine and methyl groups, resulting in different chemical and biological properties.

    3-methyl-1H-pyrazolo[3,4-b]pyridine: Similar structure but without the bromine atom, leading to variations in reactivity and biological activity.

    5-amino-1H-pyrazolo[3,4-b]pyridine:

These comparisons highlight the unique features of this compound, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-bromo-1-methylpyrazolo[3,4-b]pyridin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN4/c1-12-7-5(6(8)11-12)2-4(9)3-10-7/h2-3H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYQFIDWZIHADDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=N2)N)C(=N1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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